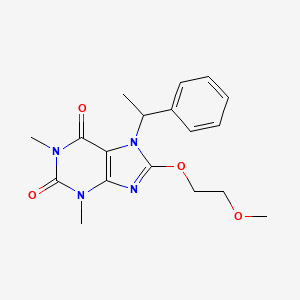
N',N''-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide is a complex organic compound characterized by the presence of a fluorene core, two furan rings, and carbohydrazide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide typically involves multiple steps, starting with the functionalization of the fluorene core. The process may include:
Sulfonylation of Fluorene: The fluorene core is first sulfonylated to introduce sulfonyl groups at the 2 and 7 positions. This can be achieved using sulfonyl chlorides under acidic conditions.
Formation of Difuran Rings: The next step involves the introduction of furan rings at the sulfonylated positions. This can be done through a cyclization reaction using appropriate furan precursors.
Carbohydrazide Formation: Finally, the carbohydrazide groups are introduced by reacting the intermediate compound with hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and carbohydrazide groups can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
9,9-Di-n-hexylfluorene-2,7-diboronic acid: Used in the synthesis of organic light-emitting diodes (OLEDs).
2,7-Dibromofluorene: Utilized as an intermediate in the synthesis of polymeric materials.
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Employed in the development of organic solar cells.
Uniqueness
N’,N’'-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide stands out due to its unique combination of sulfonyl and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C23H18N4O8S2 |
|---|---|
分子量 |
542.5 g/mol |
IUPAC名 |
N'-[[7-[(furan-2-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C23H18N4O8S2/c28-22(20-3-1-9-34-20)24-26-36(30,31)16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)37(32,33)27-25-23(29)21-4-2-10-35-21/h1-10,12-13,26-27H,11H2,(H,24,28)(H,25,29) |
InChIキー |
OVKQTFLWOGKNBH-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=CO3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=CO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[3-(cyclohexylamino)-3-oxopropyl]-2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene}methyl]phenyl acetate](/img/structure/B11610704.png)
![1-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11610718.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11610725.png)
![3-(4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11610727.png)
![5-(5-bromo-3-ethoxy-2-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11610733.png)

![2-methoxy-4-{(E)-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11610740.png)
![2-(4-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11610747.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11610750.png)
![Ethyl 4-{[4-(pyrrolidin-1-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11610753.png)
![2-[(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11610767.png)
![3-(4-chlorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B11610769.png)

![N-ethyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610784.png)
